BENGHE Foundational & Exploratory

Check Availability & Pricing

Solubility of 5-amino-1-methyl-1H-pyrazole-4-
carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

5-amino-1-methyl-1H-pyrazole-4-
Compound Name:
carbonitrile

Cat. No.: B016549

An In-depth Technical Guide to the Solubility of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

Introduction

In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds
for the development of novel therapeutic agents. Among these, 5-amino-1-methyl-1H-
pyrazole-4-carbonitrile stands out as a versatile synthetic intermediate.[1][2][3] Its structure,
featuring a pyrazole ring substituted with reactive amino and carbonitrile groups, makes it a
valuable building block for more complex molecules with potential biological activity.[2]
However, the successful progression of any compound from a laboratory curiosity to a viable
drug candidate is critically dependent on its physicochemical properties, paramount among
which is solubility.

Solubility is a decisive factor that governs a compound's journey through the drug development
pipeline.[4] It directly influences bioavailability, dictates formulation strategies, and can be the
source of unpredictable results in preclinical assays.[5][6][7][8] Poor aqueous solubility, in
particular, is a persistent challenge that can lead to underestimated toxicity, diminished efficacy,
and ultimately, the failure of an otherwise promising candidate.[7]

This guide provides a comprehensive technical overview of the solubility of 5-amino-1-methyl-
1H-pyrazole-4-carbonitrile. As a Senior Application Scientist, my objective is to move beyond
mere data presentation and delve into the causality behind the observations. We will explore
the compound's intrinsic properties, dissect the environmental factors that modulate its
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solubility, provide robust experimental protocols for its accurate determination, and discuss the
practical implications of this data for researchers, scientists, and drug development
professionals.

Physicochemical Profile of 5-amino-1-methyl-1H-
pyrazole-4-carbonitrile

A molecule's inherent structure is the primary determinant of its solubility.[6] The arrangement
of functional groups, molecular weight, and crystal structure all contribute to the energy
required to break the compound's solid-state lattice and solvate it. The key physicochemical
properties of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile are summarized below.

Property Value Source
Molecular Formula CsHeNa [1]
Molecular Weight 122.13 g/mol [1]
Appearance Off-White Crystalline Solid [1][9]
Melting Point 221-223 °C [9]
Boiling Point 342.4 °C at 760 mmHg [1][9]
Density 1.321 g/cm3 [9]
XLogP3 (Lipophilicity) 0.2 [1]
Topological Polar Surface Area  67.6 A2 [1][10]
Hydrogen Bond Donor Count 1 (from the amino group) [1]
Hydrogen Bond Acceptor 3 (2 from pyrazole nitrogens, 1 o
Count from nitrile)

Expert Analysis: The physicochemical profile offers critical insights. The high melting point
suggests a stable crystal lattice with significant intermolecular forces, which must be overcome
for dissolution to occur.[11] The low XLogP3 value of 0.2 indicates that the compound is not
overtly lipophilic. The presence of one hydrogen bond donor and three acceptors, combined
with a considerable Topological Polar Surface Area (TPSA), suggests a capacity for strong
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interactions with polar solvents.[1][10] These competing characteristics—a stable solid form
versus polar functional groups—underscore the necessity for empirical solubility testing under
various conditions.

Core Factors Influencing Solubility

The solubility of a pyrazole derivative is not an immutable constant but is modulated by several
environmental and structural factors. Understanding these is key to manipulating and predicting
its behavior in different experimental and physiological systems.

e Solvent Polarity: The choice of solvent is paramount. Pyrazole derivatives often exhibit
greater solubility in polar organic solvents like ethanol, methanol, and DMSO compared to
water.[12] Co-solvent systems can be employed to fine-tune the polarity of the medium to
enhance solubility.[11]

o Temperature: For most solids, solubility is an endothermic process. Therefore, increasing the
temperature generally increases the solubility of pyrazole derivatives by providing the
thermal energy needed to overcome the crystal lattice energy.[11][12]

e pH of the Medium: The presence of the amino group and the basic nitrogen atoms in the
pyrazole ring means that 5-amino-1-methyl-1H-pyrazole-4-carbonitrile will behave as a
weak base.[13] Consequently, its aqueous solubility is expected to be highly pH-dependent.
In acidic environments (pH < pKa), the molecule will become protonated, forming a more
soluble salt. As the pH increases above the pKa, the un-ionized, less soluble form will
predominate.[14]

o Solid-State Properties: The high melting point indicates strong intermolecular interactions,
such as hydrogen bonding and potentially 1t-1t stacking, within the crystal lattice.[11] This
high lattice energy presents a significant barrier to dissolution that the solvent must

overcome.

The interplay of these factors determines the ultimate solubility of the compound in a given
system.

Key factors influencing the solubility of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Experimental Protocols for Solubility Determination
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In drug discovery, solubility is assessed using two primary methodologies: kinetic and
thermodynamic.[5][15]

 Kinetic Solubility: This high-throughput method is used in early discovery. It involves adding a
concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the
concentration at which precipitation occurs.[6][16][17] While fast, it can sometimes
overestimate solubility as it starts from a molecularly dissolved state.

o Thermodynamic Solubility: This method measures the true equilibrium solubility of the solid
compound in a solvent.[7][18] It is more time and resource-intensive but provides the gold-
standard data required for lead optimization and preformulation.[16] The shake-flask method
is the most reliable and widely used technique for this purpose.[5][19]

Given the need for accurate and definitive data for this guide, the following section details a
robust, self-validating protocol for determining the thermodynamic solubility of 5-amino-1-
methyl-1H-pyrazole-4-carbonitrile, harmonized with ICH guidelines.[20][21][22]

Protocol: Thermodynamic Solubility Determination via
Shake-Flask Method

This protocol is designed to determine the aqueous solubility across a physiologically relevant
pH range.

1. Materials and Reagents:
¢ 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (solid powder)

o Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal
fluid)

o Phosphate-buffered saline (PBS), pH 7.4
o HPLC-grade water, acetonitrile, and methanol
» Validated reference standard of the test compound

¢ Glass vials with screw caps
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Orbital shaker with temperature control (e.g., at 37 £ 1°C)
Centrifuge

Syringe filters (e.g., 0.45 um PVDF)

Calibrated pH meter

Analytical balance

Validated HPLC-UV or LC-MS/MS system

. Experimental Workflow:
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Step 1: Preparation
Add excess solid compound to vials
Add buffers (pH 1.2, 4.5, 6.8, 7.4)

Prepare in triplicate

Step 3: Phase Separation
Centrifuge to pellet excess solid
Filter supernatant (0.45 pm filter)

Collect clear filtrate

Step 4: Quantification

Prepare calibration curve

Dilute filtrate if necessary

Analyze by HPLC-UV or LC-MS/MS

End: Report Solubility
(ng/mL and pM)

Click to download full resolution via product page

Workflow for Thermodynamic Solubility Determination.
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. Step-by-Step Methodology:
Step 1: Sample Preparation

o Add an excess amount of solid 5-amino-1-methyl-1H-pyrazole-4-carbonitrile to a series
of glass vials. "Excess" means enough solid should remain visible at the end of the
experiment to ensure saturation was reached. A starting point of ~2-5 mg per mL of buffer
is often sufficient.

o Pipette a precise volume (e.g., 1.5 mL) of each aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) into
the vials.

o Prepare each pH condition in triplicate to ensure reproducibility.[22]
o Measure and record the initial pH of each solution.
Step 2: Equilibration

o Securely cap the vials and place them in an orbital shaker set to a constant temperature,
typically 37°C to simulate physiological conditions.[20][22]

o Agitate the samples for a period sufficient to reach equilibrium, generally 24 to 48 hours.[5]
[14] The presence of undissolved solid should be maintained throughout.

Step 3: Phase Separation
o After incubation, remove the vials and allow them to stand briefly.

o Separate the saturated solution from the excess solid. This is a critical step to avoid
artificially high results. The preferred method is centrifugation followed by filtration of the
supernatant.[5][16]

o Filter the supernatant through a chemically inert 0.45 um syringe filter into a clean analysis
vial. Discard the first few drops to saturate any potential binding sites on the filter.

Step 4: Sample Analysis and Quantification
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o Measure and record the final pH of the filtrate to ensure the buffer capacity was
maintained.[21][22]

o Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO
or methanol) and create a series of calibration standards by diluting it with the mobile
phase.

o Analyze the calibration standards and the filtered samples using a validated analytical
method such as HPLC-UV or LC-MS/MS.[7][16][23] The method must be demonstrated to
be linear, accurate, and precise.

o If the concentration of the filtrate is above the highest calibration standard, dilute it
accurately with the respective buffer and re-analyze.

» Step 5: Data Reporting
o Calculate the concentration of the compound in each sample using the calibration curve.

o Report the average solubility and standard deviation for each pH condition in units of
png/mL and pM.

Implications for Research and Drug Development

The solubility data generated for 5-amino-1-methyl-1H-pyrazole-4-carbonitrile is not merely
an academic exercise; it has profound practical consequences.

e Biopharmaceutics Classification System (BCS): Aqueous solubility data across the pH range
of 1.2-6.8 is a core requirement for BCS classification, as defined by the ICH.[20][21] A drug
is considered "highly soluble" when its highest dose strength dissolves in 250 mL or less of
agueous media over this pH range.[20][22] This classification determines whether a
biowaiver (an exemption from in vivo bioequivalence studies) can be pursued, saving
significant time and resources.[21]

 In Vitro Assay Performance: Undisclosed poor solubility can lead to compound precipitation
in biological assays, resulting in inaccurate potency data and misleading structure-activity
relationships (SAR).[6] Knowing the solubility limit in assay buffers is crucial for data integrity.
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» Oral Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a
prerequisite for absorption. Low solubility is a primary cause of poor oral bioavailability,
limiting the therapeutic potential of a compound.[7]

o Formulation Strategy: If solubility is low, formulation scientists must employ enabling
strategies. This could involve salt formation (if the compound has a suitable pKa), particle
size reduction, or the use of co-solvents, surfactants, or complexing agents to create a viable
drug product.[4][19]

Conclusion

5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its
utility as a synthetic precursor. A thorough and early characterization of its solubility is an
indispensable step in harnessing its full potential. This guide has detailed the intrinsic molecular
properties that govern its behavior, the external factors that modulate it, and a robust, gold-
standard protocol for its empirical determination. By understanding and applying these
principles, researchers can generate reliable, high-quality data to make informed decisions,
mitigate risks associated with poor solubility, and ultimately accelerate the path from chemical
synthesis to therapeutic application. The scientific integrity of any drug development program is
built upon a solid foundation of understanding such fundamental physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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